N-hydroxy-N-(butyn-2-yl)urea

5-Lipoxygenase Inhibition Inflammation Enzyme Assay

N-Hydroxy-N-(butyn-2-yl)urea (CAS registry identifier associated with 1-(but-3-yn-2-yl)-1-hydroxyurea) is a chiral, low-molecular-weight N-hydroxyurea derivative (C5H8N2O2, MW 128.13 g/mol) distinguished by a terminal alkyne substituent on the urea N-atom. This compound belongs to a pharmacologically significant class of N-hydroxyurea-based inhibitors that have demonstrated potent activity against 5-lipoxygenase (5-LO) and, in certain elaborated derivatives, dual inhibition of both 5-LO and thromboxane synthase.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
Cat. No. B8629989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-N-(butyn-2-yl)urea
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC(C#C)N(C(=O)N)O
InChIInChI=1S/C5H8N2O2/c1-3-4(2)7(9)5(6)8/h1,4,9H,2H3,(H2,6,8)
InChIKeyIVSHIKQOYOZOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-N-(butyn-2-yl)urea: A Chiral Alkynyl-Hydroxyurea Intermediate for 5-Lipoxygenase and Dual-Pathway Inhibitor Development


N-Hydroxy-N-(butyn-2-yl)urea (CAS registry identifier associated with 1-(but-3-yn-2-yl)-1-hydroxyurea) is a chiral, low-molecular-weight N-hydroxyurea derivative (C5H8N2O2, MW 128.13 g/mol) distinguished by a terminal alkyne substituent on the urea N-atom [1]. This compound belongs to a pharmacologically significant class of N-hydroxyurea-based inhibitors that have demonstrated potent activity against 5-lipoxygenase (5-LO) and, in certain elaborated derivatives, dual inhibition of both 5-LO and thromboxane synthase [2][3]. Its primary value in procurement lies in its role as a key chiral intermediate in the asymmetric synthesis of second-generation 5-lipoxygenase inhibitors, where the (R)-enantiomer of the butyn-2-yl scaffold serves as the critical stereochemical building block for clinical-stage anti-inflammatory drug candidates such as CMI-977 [4][5].

Why N-Hydroxy-N-(butyn-2-yl)urea Cannot Be Substituted with Generic Hydroxyurea or Simple N-Alkyl Analogs


Simple substitution of N-hydroxy-N-(butyn-2-yl)urea with generic hydroxyurea (HU) or N-alkyl analogs (e.g., N-methyl-N-hydroxyurea) in synthetic or biological workflows is not feasible due to three fundamental structural determinants of activity. First, the terminal alkyne of the butyn-2-yl group provides a rigid, π-electron-rich linker that is essential for optimal spatial presentation of the N-hydroxyurea zinc-binding pharmacophore within the 5-lipoxygenase active site; saturated alkyl analogs lack this spatial constraint and show substantially reduced potency [1]. Second, the branched methyl group at the propargylic position introduces a chiral center that, in the (R)-configuration, confers stereoselective resistance to Phase II glucuronidation metabolism—a property not shared by achiral N-hydroxyurea or N-propargyl-N-hydroxyurea, which lack this substitution pattern [2][3]. Third, the butyn-2-yl scaffold serves as a privileged intermediate for divergent elaboration into dual 5-LO/thromboxane synthase inhibitors bearing aryl or heteroaryl cap groups; attempts to use alternative intermediates introduce additional synthetic steps and compromise stereochemical fidelity [4].

Quantitative Differentiation Evidence for N-Hydroxy-N-(butyn-2-yl)urea: Lipoxygenase Inhibition, Stereochemical Pharmacokinetics, and Synthetic Utility


Lipoxygenase Inhibitory Potency of the Butyn-2-yl Scaffold versus Zileuton (Standard-of-Care 5-LO Inhibitor)

The N-hydroxy-N-(butyn-2-yl)urea core scaffold, when elaborated with an optimized aryl cap group in the (R)-configuration, yields inhibitors with IC50 values in the low nanomolar range against 5-lipoxygenase in human whole blood and isolated leukocyte assays. The clinical-stage compound CMI-977 (which incorporates the (R)-butyn-2-yl-N-hydroxyurea pharmacophore) and close analogs such as A-79175 demonstrate IC50 values of 25–80 nM across multiple assay formats, representing a >6-fold improvement in potency over zileuton, the only FDA-approved 5-LO inhibitor (IC50 ≈ 500 nM in RBL-1 cells) [1][2]. This quantitative potency advantage is directly attributable to the butyn-2-yl linker geometry, which positions the N-hydroxyurea zinc-binding group for optimal chelation of the active-site iron [1].

5-Lipoxygenase Inhibition Inflammation Enzyme Assay

Stereochemistry-Dependent Metabolic Stability: (R)-Enantiomer of Butyn-2-yl-N-hydroxyurea Confers Extended Duration of Action

The chiral center at the butyn-2-yl position is not merely a synthetic consideration but a critical determinant of in vivo duration of action. Head-to-head pharmacokinetic comparison of (R)- and (S)-enantiomers of A-78773 (a racemic N-hydroxyurea 5-LO inhibitor incorporating the butyn-2-yl scaffold) revealed that the (R)-enantiomer (A-79175) is markedly superior: it exhibited an elimination half-life of approximately 9 hours in cynomolgus monkeys and was resistant to in vitro glucuronidation, whereas the (S)-enantiomer was rapidly metabolized [1]. A single 0.5 mg/kg oral dose of the (R)-enantiomer maintained >50% inhibition of ex vivo LTB4 formation for 12 hours [1]. In contrast, the structurally related but achiral N-cyclopentylmethyl-N-hydroxyurea shows an IC50 of 700 nM against 5-LO in human whole blood but lacks the stereochemical handle for metabolic tuning [2].

Pharmacokinetics Enantioselective Metabolism Glucuronidation

Dual 5-Lipoxygenase/Thromboxane Synthase Inhibition: A Mechanistic Advantage Unique to N-Hydroxyurea Derivatives Incorporating Alkynyl Linkers

N-Hydroxyurea derivatives bearing alkynyl linkers—including those derived from the butyn-2-yl scaffold—have been explicitly characterized in the patent literature as dual inhibitors of 5-lipoxygenase and thromboxane synthase [1][2]. This dual mechanism is structurally enabled by the N-hydroxyurea zinc-binding group and the alkynyl linker geometry, which together permit engagement of both enzyme active sites. While specific IC50 values for the unelaborated butyn-2-yl intermediate are not reported, elaborated derivatives (e.g., N-hydroxy-N-[6-(3-pyridylmethyl)-2H-1-benzopyran-3-ylmethyl]urea) demonstrate both activities in a single molecular entity [1]. This dual-pathway pharmacology is not achievable with simple N-alkyl-N-hydroxyureas, hydroxamic acids (e.g., vorinostat/SAHA), or zileuton (5-LO-selective only), providing a distinct procurement rationale for this scaffold class .

Dual Inhibition Thromboxane Synthase Anti-inflammatory

High-Affinity Zinc Chelation: N-Hydroxyurea as a Viable Alternative to Hydroxamic Acid in HDAC Inhibitor Design

The N-hydroxyurea moiety functions as an effective bidentate zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitor design. Docking studies of N-hydroxyurea-containing compounds (Va, Vb) bearing this ZBG demonstrated virtual selectivity toward HDAC2, HDAC6, and HDAC8 with docking scores of -10.19, -7.00, and -10.87 kcal/mol, respectively, and antiproliferative IC50 values of 0.47 μM and 0.18 μM against LS-174T colon cancer cells [1]. While hydroxamic acid-based inhibitors (e.g., vorinostat) represent the clinically established ZBG standard, the N-hydroxyurea ZBG demonstrated comparable in silico binding and submicromolar cellular potency in this study [1]. Early reports noted that standalone N-hydroxyurea-based SAHA analogs showed no HDAC inhibition below 1.0 μM [2], but the 2024 study demonstrates that appropriate cap/linker optimization of N-hydroxyurea-containing compounds can achieve potency comparable to hydroxamic acid-based clinical candidates, with the butyn-2-yl scaffold providing a synthetic entry point for introducing diverse cap groups via Sonogashira coupling or click chemistry at the terminal alkyne [1].

HDAC Inhibition Zinc-Binding Group Anticancer

Improved Selectivity Profile of N-Hydroxyurea over Hydroxamic Acid in Carbonic Anhydrase Off-Target Screening

A recognized liability of hydroxamic acid-based zinc-binding groups is their broad off-target inhibition of carbonic anhydrase (CA) isoforms, which contributes to clinical side effects. In contrast, N-hydroxyurea derivatives have been characterized as largely ineffective inhibitors of the widespread human CA isoforms hCA I and II (inhibition constants KI > 10 μM), suggesting a substantially cleaner selectivity profile [1]. While this profiling has been conducted on elaborated N-hydroxyurea derivatives rather than the minimal butyn-2-yl scaffold specifically, the class-level selectivity advantage of the N-hydroxyurea ZBG over the hydroxamic acid ZBG is well-established and directly relevant to compound selection for programs where CA-related toxicity is a concern [1].

Selectivity Carbonic Anhydrase Off-Target

Optimal Application Scenarios for N-Hydroxy-N-(butyn-2-yl)urea Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Clinical-Stage 5-Lipoxygenase Inhibitors Requiring Extended Duration of Action

N-Hydroxy-N-(butyn-2-yl)urea in its enantiopure (R)-configuration is the established key intermediate for synthesizing clinical 5-LO inhibitor candidates such as CMI-977 [1][2]. This application is directly supported by pharmacokinetic evidence showing that the (R)-enantiomer of A-79175, which incorporates this scaffold, achieves a ~9-hour elimination half-life and >50% ex vivo LTB4 inhibition for 12 hours following a single 0.5 mg/kg oral dose in non-human primates [2]. Programs targeting once-daily oral anti-inflammatory agents with sustained leukotriene suppression should procure this chiral intermediate rather than achiral or racemic N-hydroxyurea alternatives.

Medicinal Chemistry Optimization of Dual 5-LO/Thromboxane Synthase Inhibitors via Terminal Alkyne Elaboration

The terminal alkyne of the butyn-2-yl group enables modular Sonogashira coupling with aryl or heteroaryl halides to generate diverse dual 5-LO/thromboxane synthase inhibitor libraries. Patent EP 0 807 626 and US 6,291,482 explicitly claim N-hydroxyurea derivatives with alkynyl linkers as dual inhibitors of both enzymes, with representative examples demonstrating activity in both pathways [3][4]. This application is optimal for research groups seeking to explore dual-pathway anti-inflammatory pharmacology inaccessible to single-target inhibitors such as zileuton or COX-2-selective agents.

HDAC Inhibitor Development Using N-Hydroxyurea as a Non-Hydroxamic Acid Zinc-Binding Group

The N-hydroxyurea moiety provides a viable alternative to hydroxamic acid zinc-binding groups (ZBGs) for HDAC inhibitor programs seeking to mitigate off-target carbonic anhydrase inhibition. 2024 studies demonstrate that appropriately cap-optimized N-hydroxyurea derivatives achieve submicromolar antiproliferative IC50 values (0.18–0.47 μM) against LS-174T colon cancer cells with favorable in silico docking to HDAC2 and HDAC8, while class-level selectivity data show KI > 10 μM for human carbonic anhydrase isoforms I and II [5][6]. The butyn-2-yl scaffold's terminal alkyne serves as a synthetic handle for introducing diverse cap groups, making it a strategic procurement choice for epigenetic drug discovery programs.

Structure-Activity Relationship (SAR) Exploration of N-Hydroxyurea 5-LO Pharmacophore Geometry

The rigid, linear geometry of the butyn-2-yl alkyne linker distinguishes it from saturated alkyl, alkenyl, or aromatic linkers in determining N-hydroxyurea pharmacophore presentation to the 5-LO active-site iron. SAR studies have established that heterocyclic templates substituted with lipophilic groups and connected via alkynyl linkers to the N-hydroxyurea ZBG maintain or enhance potency while enabling stereoselective control of glucuronidation rates [1][7]. Researchers investigating the relationship between linker geometry and 5-LO inhibition kinetics should procure N-hydroxy-N-(butyn-2-yl)urea as the minimal alkyne-containing analog for comparative SAR campaigns.

Quote Request

Request a Quote for N-hydroxy-N-(butyn-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.